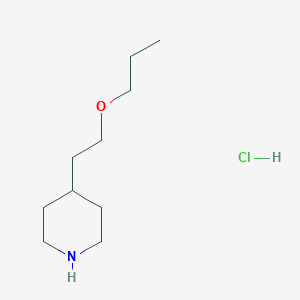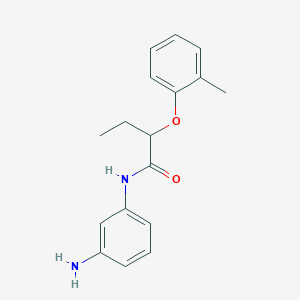
N-(3-氨基苯基)-2-(2-甲基苯氧基)丁酰胺
描述
科学研究应用
抗溃疡药物
- N-(3-氨基苯基)-2-(2-甲基苯氧基)丁酰胺衍生物显示出作为抗溃疡药物的潜力。上田等人(1991年)的研究侧重于合成具有胃酸抗分泌活性的化合物,在这一领域显示出了希望。这些化合物对组织胺诱导的大鼠胃酸分泌表现出疗效,表明它们在治疗溃疡方面具有潜在的治疗价值(Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991)。
抗真菌活性
- 李等人(1999年)研究了N-芳基-4-苯基-3-(4-苯氧基苯基)丁酰胺的抗真菌性能。这些化合物对包括水稻纹枯病菌和禾本科白粉病菌在内的各种真菌表现出有效活性。该研究突出了这些化合物在开发新的抗真菌药物中的潜在用途(Lee, Kim, Cheong, & Chung, 1999)。
基质金属蛋白酶(MMP)抑制剂
- 瓦格纳等人(2007年)探索了广谱MMP抑制剂的氟化衍生物,用于潜在在正电子发射断层扫描(PET)中成像基质金属蛋白酶(MMPs)。这项研究表明这些化合物在分子成像中的应用,特别是在识别MMP上调的病理过程中(Wagner, Breyholz, Law, Faust, Höltke, Schröer, Haufe, Levkau, Schober, Schäfers, & Kopka, 2007)。
芳香化酶抑制剂
- 关于3-烷基化3-(4-氨基苯基)哌啶-2,6-二酮,与N-(3-氨基苯基)-2-(2-甲基苯氧基)丁酰胺相关的研究表明它们作为芳香化酶抑制剂的有效性。哈特曼和巴兹尔(1986年)的这项研究表明它们在治疗激素依赖性乳腺癌中的潜力,展示了它们在抑制雌激素生物合成中的作用(Hartmann & Batzl, 1986)。
二肽基肽酶IV抑制剂
- 新田等人(2012年)研究了新型3-氨基-N-(4-芳基-1,1-二氧硫代-4-基)丁酰胺作为二肽基肽酶IV抑制剂。这些化合物显示出降低血糖水平的有希望的活性,表明它们在治疗2型糖尿病中的潜在应用(Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012)。
属性
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-7-12(16)2)17(20)19-14-9-6-8-13(18)11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLYOLTFOTWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
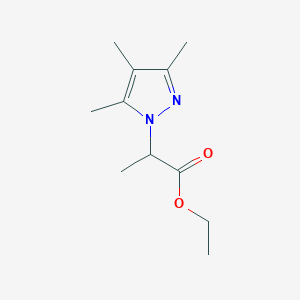
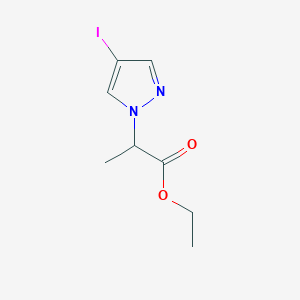
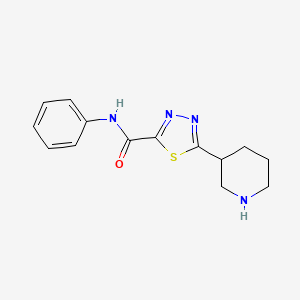
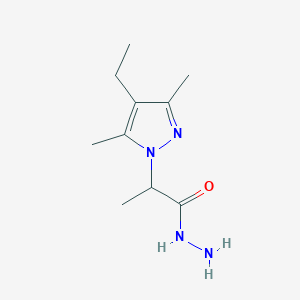
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
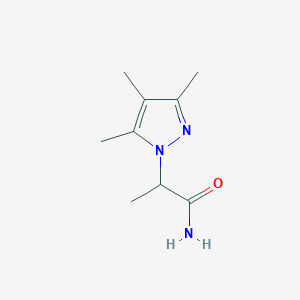
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
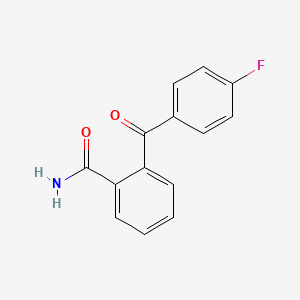
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
